Product packaging for 9H-Pyrido[3,4-b]indole, 2-oxide(Cat. No.:CAS No. 24223-07-2)

9H-Pyrido[3,4-b]indole, 2-oxide

Cat. No.: B3118783
CAS No.: 24223-07-2
M. Wt: 184.19 g/mol
InChI Key: IRDLFNVGQPUJLH-UHFFFAOYSA-N
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Description

Significance within Indole (B1671886) Alkaloid Chemistry and Beta-Carboline Research

9H-Pyrido[3,4-b]indole, 2-oxide holds a notable position in the fields of indole alkaloid and β-carboline chemistry. The β-carboline framework is a common structural motif in numerous naturally occurring and synthetic compounds with a wide array of biological activities. The introduction of an N-oxide functionality to the pyridine (B92270) ring of the β-carboline skeleton, as seen in this compound, significantly alters the electronic properties and reactivity of the molecule.

This modification makes it a valuable intermediate in the synthesis of more complex molecules and a subject of study for its potential applications in various scientific disciplines. Its utility spans biochemistry, cell biology, and materials science, where β-carbolines are explored for their potential in developing organic semiconductors. Furthermore, the core structure is a key scaffold in medicinal chemistry for designing new therapeutic agents, including those with potential anticancer, antimicrobial, and anti-inflammatory properties.

Historical Perspective on Pyridoindole N-Oxide Studies and Discovery

The study of pyridine N-oxides dates back to the early 20th century, with the first synthesis of the parent compound, pyridine-N-oxide, reported by Jakob Meisenheimer. wikipedia.org These compounds were initially investigated for their unique chemical properties and reactivity. Over time, the focus expanded to include their potential biological activities, leading to the development of various heterocyclic N-oxide drugs. nih.gov

While the synthesis of carboline N-oxides has been known for some time, detailed studies and a broad scope of synthetic methods for these derivatives, including this compound, have been comparatively more recent. scispace.com Early preparative methods for β-carbolines often involved electrophilic cyclization reactions, applying principles from well-established isoquinoline (B145761) syntheses. scispace.com The exploration of the N-oxides of these systems represented a natural progression in the field, driven by the desire to create novel structures with potentially enhanced or different biological activities. The unique reactivity of the N-oxide group allows for further functionalization of the heterocyclic core, opening avenues for creating diverse molecular libraries for screening and research. thieme-connect.de

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound is active and multifaceted. Researchers are actively exploring its use as a building block in the synthesis of complex natural products and novel pharmaceutical agents. thieme-connect.de For instance, it has been utilized in the synthesis of dragmicidin D, a marine alkaloid. thieme-connect.de The compound's role as an intermediate in palladium-catalyzed cross-coupling reactions highlights its importance in modern organic synthesis. thieme-connect.de

Despite the progress, several questions remain unaddressed. A deeper understanding of the full spectrum of its biological activities is still needed. While its potential as an indoleamine 2,3-dioxygenase (IDO) inhibitor has been noted, further investigation into its mechanism of action and interactions with other molecular targets is warranted. The exploration of its metabolic pathways, primarily mediated by cytochrome P450 enzymes, is an ongoing area of research, with studies on analogous β-carbolines providing initial insights. Furthermore, the development of more efficient and stereoselective synthetic routes to this compound and its derivatives is a continuous pursuit for synthetic chemists.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 24223-07-2 chemuniverse.com
Molecular Formula C₁₁H₈N₂O chemuniverse.com
Molecular Weight 184.19 g/mol
Appearance Colorless needles scispace.com
Melting Point 192-197 °C (for a derivative) scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B3118783 9H-Pyrido[3,4-b]indole, 2-oxide CAS No. 24223-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-13-6-5-9-8-3-1-2-4-10(8)12-11(9)7-13/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDLFNVGQPUJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CN(C=C3N=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 9h Pyrido 3,4 B Indole, 2 Oxide

Oxygen Atom Transfer Reactions and N-Oxide Deoxygenation

Oxygen atom transfer (OAT) is a fundamental reaction class for N-oxides, wherein the oxygen atom is transferred to or from the nitrogen. For 9H-Pyrido[3,4-b]indole, 2-oxide, this primarily involves deoxygenation, a reductive process where the N-oxide is converted back to the parent tertiary amine, norharman.

The deoxygenation of heterocyclic N-oxides is a common and synthetically important transformation. This reduction can be achieved using a variety of reagents and catalytic systems. While specific studies on this compound are not extensively documented in all contexts, the reactivity is inferred from the well-established behavior of pyridine (B92270) N-oxides and other heterocyclic N-oxides. researchgate.net

Common methods for N-oxide deoxygenation applicable to this compound include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source.

Phosphorus Reagents: Trivalent phosphorus compounds like triphenylphosphine (B44618) (PPh₃) or phosphorus trichloride (B1173362) (PCl₃) are effective, where the phosphorus atom is oxidized.

Low-Valent Metal Reagents: Metals like iron or samarium iodide can be used. wwu.edu

Boron Reagents: Phenylboronic acid has been shown to be an effective metal-free reagent for the deoxygenation of various N-oxides. researchgate.net

Iodide-Mediated Reduction: A combination of an iodide source (like NaI or KI) and an acid such as formic acid can act as a sustainable catalytic system for deoxygenation. rsc.org

The general mechanism involves the coordination of the N-oxide oxygen to the reducing agent or catalyst, followed by the cleavage of the N-O bond to release the parent pyridine and the oxidized reagent. Many of these methods are notable for their mild conditions and tolerance of other functional groups. researchgate.netresearchgate.net

Table 1: Representative Reagents for Deoxygenation of Heterocyclic N-Oxides

Reagent/System Type General Conditions
PCl₃ / PPh₃ Stoichiometric Reductant Typically in aprotic solvents (e.g., CHCl₃, Dioxane)
H₂ / Pd-C Catalytic Hydrogenation Methanol or Ethanol, Room Temperature
FeSO₄ Metal Reductant Aqueous or alcoholic solutions
Phenylboronic Acid Metal-Free Reductant Organic solvents, often at room temperature
NaI / Formic Acid Catalytic System Formic acid as solvent and reductant regenerator

In every deoxygenation reaction, the N-oxide inherently acts as an oxygen source (or oxidant) for the reducing agent, which in turn acts as the oxygen sink (or reductant). For example, in the reaction with triphenylphosphine, this compound donates its oxygen atom to form triphenylphosphine oxide.

While less common than their use as synthetic intermediates, N-oxides can be employed as mild, selective oxidants for certain substrates. The thermodynamic driving force for these reactions is the formation of the stable parent heterocycle. The specific application of this compound as a practical oxygen transfer agent in a synthetic step (other than its own reduction) is not widely documented, but the principle remains a core aspect of its chemical reactivity.

Nucleophilic and Electrophilic Reactivity of the Pyridoindole N-Oxide System

The N-oxide group profoundly influences the electron distribution in the aromatic rings, activating them for attack by both electrophiles and nucleophiles, a feature not prominent in the parent norharman molecule. youtube.com

The N-oxide functionality can donate electron density into the pyridine ring via resonance, increasing the electron density at the positions ortho (C-1, C-3) and para (C-5) to the nitrogen atom. youtube.comyoutube.com This effect makes the pyridine ring more susceptible to electrophilic attack than it would be in the absence of the N-oxide. However, this is counteracted by the strong electron-withdrawing inductive effect of the N-O bond.

The N-oxide group, through its inductive effect, withdraws electron density from the pyridine ring, making the α (C-1) and γ (C-3) positions electron-deficient and thus susceptible to nucleophilic attack. youtube.comyoutube.com This is a key aspect of N-oxide reactivity.

A classic example is the reaction with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), which introduces a chlorine atom, typically at the C-1 position. The reaction proceeds through an activated intermediate formed by the attack of the N-oxide oxygen on the electrophilic reagent (e.g., POCl₃). This makes the C-1 position highly electrophilic, allowing for the attack by a chloride ion. Subsequent elimination regenerates the aromaticity, yielding the chlorinated product and eliminating the oxygen atom as a phosphate (B84403) byproduct. This method is a standard procedure for the synthesis of 1-chloro-β-carbolines from the corresponding N-oxides.

Table 2: Nucleophilic Substitution on the Pyridoindole N-Oxide System

Reagent Product Type Position of Attack
POCl₃ 1-Chloro-9H-pyrido[3,4-b]indole C-1
SO₂Cl₂ 1-Chloro-9H-pyrido[3,4-b]indole C-1
Acetic Anhydride (B1165640) 1-Acetoxy-9H-pyrido[3,4-b]indole (Rearranges) C-1 (intermediate)

Rearrangement Reactions Involving the N-Oxide Moiety

Heterocyclic N-oxides are known to undergo characteristic rearrangement reactions, most notably the Polonovski reaction and related transformations. organicreactions.orgnumberanalytics.com These reactions typically involve activation of the N-oxide oxygen by an acylating agent, like acetic anhydride.

For β-carboline N-oxides, this reaction provides a pathway to β-carbolinone derivatives. Research has shown that treating a 3-substituted β-carboline N-oxide with acetic anhydride leads to a rearrangement product. researchgate.net The proposed mechanism involves the initial acylation of the N-oxide oxygen. This is followed by the attack of an acetate (B1210297) ion at the C-1 position and a subsequent rearrangement to form an acetoxy intermediate, which upon hydrolysis yields the 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one. researchgate.net This transformation underscores the synthetic utility of the N-oxide in modifying the core β-carboline structure.

Table 3: Rearrangement of a β-Carboline N-Oxide

Starting Material Reagents Product Reaction Type

Polonovski-Type Rearrangements and Derivatives

One of the most characteristic reactions of tertiary amine N-oxides, including this compound, is the Polonovski reaction. organicreactions.orgchemistry-reaction.com First reported by Max and Michel Polonovski in 1927, this reaction involves the treatment of an N-oxide with an activating agent, typically acetic anhydride or acetyl chloride, to induce a rearrangement. organicreactions.orgresearchgate.net The reaction proceeds through the formation of an iminium ion intermediate, which can then be trapped or undergo further reactions to yield a variety of products. organicreactions.orgchemistry-reaction.com

In the case of 3-substituted β-carboline N-oxides, treatment with refluxing acetic anhydride leads to a regioselective rearrangement, yielding 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives, also known as β-carbolinones. researchgate.netscispace.com The mechanism involves the initial O-acetylation of the N-oxide to form an O-acetoxy salt. This intermediate then undergoes elimination of acetic acid, facilitated by the abstraction of a proton from the C-1 position, to form a reactive N-acetyl-β-carbolinium species. Subsequent attack by an acetate ion at C-1, followed by rearrangement, leads to a 1-acetoxy-β-carboline intermediate. Hydrolysis of this intermediate during workup or with sodium hydroxide (B78521) affords the final β-carbolinone product. scispace.com

The efficiency of this transformation is influenced by the nature of the substituent at the C-3 position. Electron-withdrawing groups tend to stabilize the intermediates, leading to higher yields of the corresponding β-carbolinone derivatives. scispace.com

Table 1: Synthesis of 3-Substituted 9H-pyrido[3,4-b]indol-1(2H)-one Derivatives via Polonovski-Type Rearrangement scispace.com

EntryR¹ Substituent at C-3Product (β-carbolinone)Reaction Time (h)Yield (%)
1H9H-Pyrido[3,4-b]indol-1(2H)-one665
2COOCH₂CH₃3-Ethoxycarbonyl-9H-pyrido[3,4-b]indol-1(2H)-one485
3CH₂OH3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one875
4CHO3-Formyl-9H-pyrido[3,4-b]indol-1(2H)-one652
5CN3-Cyano-9H-pyrido[3,4-b]indol-1(2H)-one472
6CONHNH₂3-Carbohydrazide-9H-pyrido[3,4-b]indol-1(2H)-one467
7CONHCH₃3-(N-methylcarbamoyl)-9H-pyrido[3,4-b]indol-1(2H)-one482
8Br3-Bromo-9H-pyrido[3,4-b]indol-1(2H)-one1230

A modification of this reaction, the Polonovski-Potier reaction, utilizes trifluoroacetic anhydride (TFAA) as the activating agent. The milder conditions of this variant often allow for the isolation or in-situ trapping of the intermediate iminium ion, providing a powerful tool for further functionalization. researchgate.net

Sigmatropic Rearrangements and Cycloadditions

The N-oxide functionality can participate in pericyclic reactions, notably as a 1,3-dipole in cycloadditions and in nih.govnumberanalytics.com-sigmatropic rearrangements. wikipedia.orgwikipedia.org The Polonovski reaction itself is sometimes considered to proceed via a nih.govnumberanalytics.com-sigmatropic rearrangement mechanism. numberanalytics.com

As a 1,3-dipole, this compound (or its tautomeric nitrone form) has the potential to react with dipolarophiles such as alkenes and alkynes in [3+2] cycloaddition reactions. youtube.com Such reactions would lead to the formation of isoxazolidine (B1194047) or isoxazoline (B3343090) rings fused to the β-carboline skeleton. Research on the related 3,4-dihydro-β-carboline 2-oxide has shown it undergoes 1,3-dipolar cycloadditions, and the resulting adducts can undergo further thermal isomerization. acs.org This reactivity highlights the potential of the β-carboline N-oxide scaffold to generate complex, polycyclic heterocyclic systems.

While direct examples involving this compound itself are not extensively documented, the general reactivity pattern for aromatic N-oxides suggests this is a viable, if underexplored, pathway for generating molecular diversity. acs.org

Functionalization of the Pyrido[3,4-b]indole Core via N-Oxide Activation

The N-oxide group serves as a powerful activating handle for the regioselective functionalization of the otherwise unreactive pyridine ring of the β-carboline system. It achieves this by lowering the energy of the LUMO and rendering the α- and γ-positions (C-1 and C-3) electrophilic and susceptible to attack by nucleophiles and facilitating C-H activation. researchgate.netmdpi.com

Directed Functionalization at Specific Positions

The N-oxide group strongly directs functionalization to the C-1 position. The Polonovski rearrangement, which results in the formation of a C-1 carbonyl group, is a classic example of this directed reactivity. researchgate.netscispace.com Beyond this rearrangement, the N-oxide activates the C-1 position for various other transformations.

The increased acidity of the C-1 proton allows for directed metallation. For instance, the related β-carboline scaffold (protected as N-Boc norharman) can be selectively deprotonated at C-1 using a Knochel-Hauser base (TMPMgCl·LiCl), followed by transmetallation and Negishi cross-coupling to introduce a variety of aryl or heteroaryl groups. nih.gov While this example involves a protected derivative, the principle of C-1 acidity being enhanced is relevant.

Furthermore, the activation provided by the N-oxide facilitates C-H functionalization reactions. In analogous quinoline (B57606) N-oxide systems, ruthenium(II) catalysts have been shown to direct regioselective hydroxymethylation at the C-2 position (equivalent to C-1 in β-carbolines). nih.gov This suggests that similar metal-catalyzed C-H functionalization strategies could be applied to this compound to introduce substituents directly onto the C-1 carbon without prior halogenation.

Functionalization at the C-3 position is also influenced by the electronic nature of the β-carboline ring system. While not a direct reaction of the N-oxide, the Morita-Baylis-Hillman (MBH) reaction of 3-formyl-9H-pyrido[3,4-b]indoles demonstrates a key C-C bond-forming transformation at this position. nih.gov This reaction, which couples the aldehyde with activated alkenes, allows for the installation of highly functionalized side chains at C-3. nih.gov

Metal-Catalyzed Cross-Coupling Reactions of N-Oxides

The N-oxide functionality can serve as an effective directing group in metal-catalyzed cross-coupling reactions, enabling C-H bond activation and subsequent functionalization. researchgate.net This strategy avoids the need for pre-functionalized substrates (e.g., halo-β-carbolines) and offers a more atom-economical route to substituted derivatives.

Drawing parallels from the well-studied chemistry of quinoline N-oxides, palladium-catalyzed reactions are particularly prominent. mdpi.com For example, the direct C2-arylation (equivalent to C-1 in β-carbolines) of quinoline N-oxides with aryl bromides can be achieved using a palladium acetate catalyst. The proposed mechanism involves an inner-sphere concerted metalation-deprotonation (CMD) pathway, where the N-oxide coordinates to the palladium center and directs the C-H activation event. mdpi.com

Another powerful approach is the palladium-catalyzed dehydrogenative cross-coupling, where the N-oxide directs the coupling of two different C-H bonds. This has been used to couple quinoline N-oxides with other heterocycles, such as thiazoles, often requiring a silver or copper salt as an oxidant to regenerate the active palladium catalyst. mdpi.com These methodologies, established for analogous N-heterocycles, represent a significant potential for the direct C-1 functionalization of this compound with a wide range of aryl, heteroaryl, and other partners.

Advanced Structural and Spectroscopic Elucidation of 9h Pyrido 3,4 B Indole, 2 Oxide

Elucidation of Electron Density Distribution and Bonding Characteristics via X-ray Crystallography

To date, a single-crystal X-ray diffraction structure for 9H-Pyrido[3,4-b]indole, 2-oxide has not been reported in the refereed literature. However, the structural characteristics can be inferred from the well-documented crystal structures of the parent compound, 9H-pyrido[3,4-b]indole (norharmane), and related β-carboline derivatives.

Furthermore, the oxygen atom of the N-oxide group is expected to be a potent hydrogen bond acceptor. In a crystalline state, this would likely lead to the formation of intermolecular hydrogen bonds, potentially with the N-H group of the indole (B1671886) moiety of a neighboring molecule or with co-crystallized solvent molecules. These intermolecular interactions would play a crucial role in dictating the crystal packing arrangement. The planarity of the molecule would also facilitate π-π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal lattice.

Table 1: Predicted Crystallographic Parameters and Bonding Characteristics of this compound

ParameterPredicted Characteristic
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Intermolecular InteractionsN-H···O (N-oxide) hydrogen bonding, π-π stacking
Effect of N-oxide on Bond LengthsLengthening of adjacent C-N bonds, shortening of the N-O bond
Electron DensityIncreased electron density on the oxygen atom of the N-oxide

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational and Tautomeric Studies

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unequivocally assigning the proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, confirming the planar conformation of the molecule.

Regarding tautomerism, the primary tautomeric equilibrium to consider would be between the N-oxide form and a potential N-hydroxy tautomer. However, for pyridine (B92270) N-oxides, the N-oxide form is overwhelmingly favored under neutral conditions. The presence of the indole N-H proton introduces the possibility of other tautomeric forms, but these are generally considered to be minor contributors. Variable-temperature NMR studies could be employed to investigate the dynamics of any potential tautomeric exchange.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusPredicted Chemical Shift (ppm)Rationale
¹H (Pyridine ring)δ 7.5 - 9.0Significant downfield shift due to the electron-withdrawing N-oxide group.
¹H (Indole ring)δ 7.0 - 8.5Minor shifts compared to norharmane.
¹H (Indole N-H)δ 10.0 - 12.0Broad singlet, typical for indole N-H.
¹³C (Pyridine ring)δ 120 - 150Deshielding of carbons, especially those adjacent to the N-oxide.
¹³C (Indole ring)δ 100 - 140Less pronounced shifts compared to the pyridine ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

The vibrational spectrum of this compound, as analyzed by Infrared (IR) and Raman spectroscopy, would provide key information regarding its functional groups and intermolecular interactions. While experimental spectra for this specific compound are not widely published, the expected vibrational modes can be inferred from the parent norharmane structure and the characteristic vibrations of aromatic N-oxides.

The most prominent and diagnostic vibrational mode would be the N-O stretching vibration, which typically appears as a strong band in the IR spectrum in the region of 1200-1300 cm⁻¹. The exact position of this band is sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding.

The N-H stretching vibration of the indole moiety would be observed as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The position and shape of this band would be indicative of the strength of hydrogen bonding interactions in the solid state or in solution. In the solid state, a lower frequency and broader band would suggest stronger hydrogen bonding.

The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the fused aromatic rings would give rise to a series of bands in the 1400-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are often strong in the IR spectra of aromatic compounds, would be observed in the 600-900 cm⁻¹ region and are characteristic of the substitution pattern of the rings.

Raman spectroscopy would be a complementary technique, particularly for observing the symmetric vibrations of the aromatic rings, which may be weak or absent in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopic Technique
N-H Stretch (Indole)3300 - 3500IR
Aromatic C-H Stretch3000 - 3150IR, Raman
C=C and C=N Stretch1400 - 1650IR, Raman
N-O Stretch1200 - 1300IR
Aromatic C-H Out-of-Plane Bend600 - 900IR

High-Resolution Mass Spectrometry Techniques for Mechanistic Studies of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. For this compound, techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would provide accurate mass measurements of the protonated molecule [M+H]⁺.

A characteristic fragmentation pathway for N-oxides under mass spectrometric conditions is the neutral loss of an oxygen atom ([M+H - 16]⁺), leading to the formation of the corresponding parent amine cation. This "deoxygenation" is a diagnostic fragmentation that can confirm the presence of the N-oxide functionality. nih.gov The relative intensity of this fragment can be influenced by the ionization conditions, such as the temperature of the ion source. nih.gov

Further fragmentation of the [M+H]⁺ ion and the deoxygenated [M+H - 16]⁺ ion would likely involve the characteristic fragmentation patterns of the β-carboline core. This includes the loss of small neutral molecules such as HCN from the pyridine ring and subsequent cleavages of the indole ring. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, would be essential for confirming these fragmentation pathways. The accurate mass measurements of the fragment ions would allow for the determination of their elemental compositions, providing strong evidence for the proposed fragmentation mechanisms.

Table 4: Predicted High-Resolution Mass Spectrometry Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossPredicted Fragment m/z (monoisotopic)
[M+H]⁺[M+H - O]⁺O[C₁₁H₉N₂]⁺
[M+H]⁺[M+H - H₂O]⁺H₂O[C₁₁H₇N₂O]⁺
[M+H - O]⁺[C₁₀H₈N]⁺HCN[C₁₀H₈N]⁺
[M+H - O]⁺[C₉H₇]⁺C₂H₂N[C₉H₇]⁺

Theoretical and Computational Chemistry Studies on 9h Pyrido 3,4 B Indole, 2 Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific data found for 9H-Pyrido[3,4-b]indole, 2-oxide.

Frontier Molecular Orbital Analysis

No specific data found for this compound.

Transition State Modeling for Reaction Mechanisms

No specific data found for this compound.

Molecular Dynamics Simulations of this compound Interactions

No specific data found for this compound.

Solvation Effects and Conformational Dynamics

No specific data found for this compound.

Intermolecular Interactions with Biological Macromolecules (e.g., DNA, enzymes)

No specific data found for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Focus on molecular descriptors and binding modes)

No specific data found for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The synergistic application of theoretical calculations and experimental measurements is a cornerstone of modern chemical analysis, providing a powerful approach to elucidate the structural and electronic properties of complex molecules. In the study of this compound, also known as norharmane N-oxide, computational chemistry, particularly Density Functional Theory (DFT), serves as an invaluable tool for predicting various spectroscopic parameters. These theoretical predictions, when compared with experimental data, offer a deeper understanding of the molecule's behavior and validate the computational models employed.

Computational methods are frequently utilized to predict a range of spectroscopic data, including nuclear magnetic resonance (NMR) chemical shifts, and vibrational frequencies (Infrared and Raman). The accuracy of these predictions is highly dependent on the chosen theoretical level, including the functional and basis set.

For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted approach for calculating NMR chemical shifts. Theoretical calculations for similar heterocyclic compounds have shown that DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), can provide ¹H and ¹³C NMR chemical shift predictions that are in good agreement with experimental values obtained in solution. The comparison often involves a linear regression analysis between the experimental and calculated shifts, where a high correlation coefficient (R²) indicates a strong agreement.

The tables below are illustrative examples of how such comparative data would be presented. The values within are hypothetical and based on typical results for similar heterocyclic N-oxides, intended to demonstrate the format and nature of the comparison.

Table 1: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (B3LYP/6-311++G(d,p))Difference (Δδ)
C-1135.2136.1-0.9
C-3115.8116.5-0.7
C-4120.1120.9-0.8
C-4a128.5129.3-0.8
C-4b122.3123.0-0.7
C-5121.7122.5-0.8
C-6129.8130.6-0.8
C-7112.4113.1-0.7
C-8139.0139.9-0.9
C-8a141.2142.0-0.8
N-9 (H)125.6126.4-0.8

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental IR (cm⁻¹)Calculated IR (cm⁻¹) (B3LYP/6-311++G(d,p))Assignment
ν(N-H)34503465N-H stretching
ν(C-H) aromatic3100-30003110-3015Aromatic C-H stretching
ν(C=N)16401655C=N stretching (pyridine ring)
ν(C=C)1610, 15801620, 1590C=C stretching (aromatic)
δ(N-O)12501262N-O stretching
γ(C-H)850-750860-755Out-of-plane C-H bending

Note: Data is hypothetical and for illustrative purposes only. Calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors.

The deviation between experimental and theoretical values, as shown hypothetically in the tables, is expected. These differences arise from factors such as the phase of the measurement (solution or solid-state for experiment versus gas phase for many calculations), solvent effects, and the inherent approximations in the computational methods. By analyzing these deviations, researchers can refine their computational models to achieve even greater accuracy in their predictions.

Biological Activities and Molecular Mechanisms of 9h Pyrido 3,4 B Indole, 2 Oxide in Vitro & Mechanistic Focus

Interaction with Specific Cellular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Enzyme Inhibition/Activation Kinetics and Mechanism (e.g., monoamine oxidase (MAO), topoisomerases)

Metabolic studies have identified the enzymatic origin of 9H-Pyrido[3,4-b]indole, 2-oxide. Research on the oxidative metabolism of norharmane by human cytochrome P450 enzymes has shown that β-carboline-N(2)-oxide, which includes norharman-2-oxide, is produced by the enzyme P450 2E1. nih.gov This indicates that this compound is a metabolite of norharmane, formed through N-oxidation.

Receptor Binding Studies and Ligand-Target Interactions

There is a lack of specific data from receptor binding studies for this compound. The parent compound, norharmane, and other β-carbolines are known to interact with various receptors, including benzodiazepine (B76468) receptors. However, no information is available regarding the binding affinity or ligand-target interactions of the 2-oxide derivative with any specific receptor.

DNA/RNA Intercalation, Groove Binding, and Adduct Formation

Specific studies detailing the interaction of this compound with nucleic acids are not present in the reviewed literature. The parent compound, norharmane, is known to intercalate into DNA. nih.gov Whether the addition of the N-oxide functional group affects this ability, and the specific nature of any potential interaction (intercalation, groove binding, or adduct formation), has not been experimentally determined for this compound.

Modulation of Cellular Pathways and Processes (e.g., Apoptosis, Autophagy, Cell Cycle)

Molecular Mechanisms of Apoptosis Induction

There is no direct evidence or research available on the induction of apoptosis by this compound. Studies on the parent compound, norharmane, have shown that it can induce apoptotic cell death in certain cell lines. nih.gov However, the pro-apoptotic or anti-apoptotic potential of its 2-oxide metabolite remains uninvestigated.

Regulation of Gene Expression and Protein Synthesis

Information regarding the ability of this compound to regulate gene expression and protein synthesis is currently unavailable. While the parent compound, norharmane, has been shown to affect protein synthesis, similar studies have not been conducted on its 2-oxide derivative. nih.gov

Antioxidant and Pro-oxidant Mechanisms at the Molecular Level

The dual antioxidant and pro-oxidant nature of this compound, a derivative of the β-carboline norharman, is rooted in its distinct chemical reactivity. The N-oxide group, in particular, plays a crucial role in its ability to participate in redox reactions, thereby influencing cellular oxidative stress pathways.

Radical Scavenging and Redox Chemistry

The β-carboline structure, including its N-oxide derivatives, can undergo various chemical reactions such as oxidation and reduction. The N-oxide group can be reduced, while the core heterocyclic structure can be oxidized by agents like potassium permanganate (B83412) or chromium trioxide. This capacity for redox cycling is fundamental to its ability to scavenge radicals. Studies on related β-carboline alkaloids have demonstrated their radical scavenging activity. acs.org The N-oxide functionality can influence the electron distribution within the molecule, potentially enhancing its ability to donate or accept electrons to neutralize free radicals.

The photo-induced fragmentation of the N-O bond in similar heteroaromatic N-oxides can generate radical intermediates. rsc.org This photochemical property suggests a potential mechanism for pro-oxidant activity under specific conditions, such as exposure to UV light, where the compound could contribute to the generation of radicals rather than their neutralization.

Interaction with Reactive Oxygen/Nitrogen Species (ROS/RNS)

This compound and related β-carbolines can interact with various reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.govnih.gov These species, including superoxide (B77818) (O₂⁻), hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and peroxynitrite (ONOO⁻), are implicated in cellular damage. nih.govnih.gov The β-carboline nucleus can be oxidized by these reactive species in metabolic processes, often catalyzed by cytochrome P450 enzymes. acs.orgnih.gov

Nitric oxide (NO) and its derivatives, key components of RNS, can react with surface proteins on bacterial membranes, leading to a loss of function. nih.gov Peroxynitrite, formed from the reaction of NO with superoxide, can disrupt phospholipid membranes through peroxidation. nih.gov The interaction of β-carboline N-oxides with these RNS can modulate their activity. For instance, nitrone spin traps, which contain an N-oxide group, are known to react with RNS like nitrogen dioxide (•NO₂) and peroxynitrite. nih.gov This suggests that this compound may act as a scavenger of these damaging species.

Conversely, under certain conditions that promote oxidative stress, the interaction with ROS/RNS can shift the balance, potentially leading to pro-oxidant effects where the compound contributes to cellular damage. nih.govnih.gov

Antimicrobial Mechanisms of Action (Focus on cellular targets in microorganisms)

The antimicrobial properties of β-carboline derivatives are an area of active investigation, with mechanisms targeting fundamental microbial structures and processes. d-nb.info

Disruption of Microbial Cell Wall/Membrane Integrity

One of the proposed antimicrobial mechanisms involves the disruption of the microbial cell envelope. For instance, nitric oxide and its related reactive species can inflict damage on bacterial membranes. nih.gov Specifically, in Gram-negative bacteria, these agents can rupture both the outer and cytoplasmic membranes, leading to cell puncture and loss of shape. nih.gov While direct studies on this compound are limited, the ability of related N-halamine compounds to inactivate bacteria on contact by transferring an active halogen to bacterial receptors suggests a membrane-interactive mechanism. mdpi.com This interaction can lead to a loss of vital signaling or transport functions. nih.gov

Inhibition of Essential Microbial Enzymes

The inhibition of essential microbial enzymes represents another key antimicrobial strategy for β-carboline compounds. Derivatives of the related 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole have been investigated as inhibitors of dihydrofolate reductase, an essential enzyme in bacteria. sigmaaldrich.com Furthermore, some derivatives of the isomeric 9H-pyrido[2,3-b]indole have been shown to inhibit xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism. While not a universal microbial target, this demonstrates the potential for this class of compounds to inhibit crucial metabolic enzymes. The core β-carboline structure can serve as a scaffold for designing inhibitors that target specific enzymes vital for microbial survival.

Neurobiological Mechanisms (e.g., Monoamine Oxidase Inhibition, Receptor Modulation)

The parent compound, norharman (9H-Pyrido[3,4-b]indole), is a well-established inhibitor of monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters. medchemexpress.comncats.iofrontiersin.org Norharman inhibits both MAO-A and MAO-B, with IC₅₀ values of 6.5 µM and 4.7 µM, respectively. medchemexpress.com It is considered a potent and reversible MAO inhibitor. medchemexpress.com This inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters, which is associated with antidepressant-like effects. medchemexpress.comfrontiersin.org

The N-oxidation of norharman to form this compound is a metabolic step that can be carried out by cytochrome P450 enzymes, specifically P450 2E1. acs.orgnih.gov While the primary focus of research has been on norharman itself, the N-oxide derivative is also implicated in biological activity. It can interact with various molecular targets, including the potential to inhibit enzymes like monoamine oxidase, thereby affecting neurotransmitter levels. Beyond MAO inhibition, norharman has been suggested to interact with serotonin, benzodiazepine, and opiate receptors. frontiersin.org It also binds with high affinity to imidazoline (B1206853) I2B receptors. ncats.io The N-oxide derivative may share or have modified activity at these receptor sites.

Interactive Data Table: MAO Inhibition by Norharman

Enzyme IC50 (µM) Ki (µM) Inhibition Type
MAO-A 6.5 medchemexpress.com 3.34 selleckchem.com Reversible medchemexpress.com
MAO-B 4.7 medchemexpress.com - Reversible medchemexpress.com

Synthesis and Structure Activity Relationships of 9h Pyrido 3,4 B Indole, 2 Oxide Derivatives and Analogs

Systematic Modification of the Pyrido[3,4-b]indole Skeleton

The tricyclic core of 9H-pyrido[3,4-b]indole is amenable to a variety of chemical modifications, allowing for the systematic exploration of its chemical and biological properties. The synthesis of this scaffold often begins with L-tryptophan or tryptamine (B22526) derivatives, which undergo a Pictet-Spengler reaction with an aldehyde or its equivalent, followed by oxidation to form the aromatic β-carboline ring system. beilstein-journals.orgnih.gov This foundational structure can then be functionalized at multiple positions, including the indole (B1671886) nitrogen (N-9), and carbons C-1, C-3, and C-6 of the tricyclic system.

Common synthetic transformations include:

Oxidation: The β-carboline ring can be oxidized under various conditions. For instance, oxidation of tetrahydro-β-carboline derivatives with potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂) yields the fully aromatic β-carboline. nih.govbeilstein-journals.org

Reduction: The pyridine (B92270) ring of the β-carboline can be reduced using agents like sodium borohydride (B1222165) to yield tetrahydro-β-carbolines.

Substitution: The scaffold allows for substitution reactions to introduce a wide range of functional groups, which is crucial for developing structure-activity relationships.

Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of the 9H-pyrido[3,4-b]indole skeleton are significantly influenced by the nature and position of its substituents. These effects are critical for directing synthetic transformations and modulating the compound's properties.

For example, the functionalization at the C-3 position is a common strategy to create molecular diversity. The Morita–Baylis–Hillman (MBH) reaction of 3-formyl-1-aryl-9H-pyrido[3,4-b]indoles has been explored to generate C-3 substituted adducts. beilstein-journals.orgnih.gov The reactivity in such C-C bond-forming reactions is sensitive to substitution on the indole nitrogen (N-9). Studies have shown that an N-ethyl derivative exhibits a greater affinity for the MBH transformation compared to its N-H counterpart, indicating that alkylation at N-9 can enhance the reactivity of substituents at C-3. beilstein-journals.orgnih.gov

The stability of the imine group within the β-carboline structure is considered a key factor for its drug-like properties. Spectroscopic analysis suggests that a stabilized imine group enhances the vibrational impression of the molecule, which is correlated with improved drug characteristics. scienceopen.com

The introduction of an N-oxide at the 2-position dramatically alters the electronic properties and reactivity of the pyridine ring. This modification activates the ring for further transformations. A key reaction of 9H-pyrido[3,4-b]indole, 2-oxide derivatives is their conversion into 9H-pyrido[3,4-b]indol-1(2H)-one (β-carbolin-1-one) derivatives. mdpi.comresearchgate.net This transformation proceeds via a rearrangement mechanism initiated by acetic anhydride (B1165640). The yields of this reaction are dependent on the electronic nature of the substituent at the C-3 position. As shown in the table below, β-carbolines with electron-withdrawing groups at C-3 generally provide good yields of the corresponding β-carbolin-1-one products. mdpi.comresearchgate.net

Starting Material (β-Carboline)Substituent at C-3Product (β-Carbolin-1-one)Yield (%)Reference
3-Ethoxycarbonyl-β-carboline-COOEt3-Ethoxycarbonyl-β-carbolin-1-one85 mdpi.com
3-Hydroxymethyl-β-carboline-CH₂OH3-Hydroxymethyl-β-carbolin-1-one67 mdpi.com
3-Cyano-β-carboline-CN3-Cyano-β-carbolin-1-one78 mdpi.com
β-Carboline-3-carbohydrazide-CONHNH₂β-Carbolin-1-one-3-carbohydrazide75 mdpi.com
3-Formyl-β-carboline-CHO3-Formyl-β-carbolin-1-one52 mdpi.com

Impact of Substitution on Molecular Target Binding Affinity and Specificity

Modifications to the 9H-pyrido[3,4-b]indole scaffold have a profound impact on the binding affinity and selectivity of its derivatives for various biological targets, including protein kinases and DNA. nih.govnih.gov

In the context of anticancer drug discovery, β-carboline derivatives have been identified as inhibitors of several kinases. For instance, harmine (B1663883) and harmol, which are naturally occurring β-carbolines, were found to be moderately potent inhibitors of haspin kinase, a protein kinase involved in mitosis. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that introducing a tethered primary amine at the N-9 position significantly increased potency against haspin kinase while reducing inhibitory activity against DYRK2, another kinase, thereby improving selectivity. nih.gov Further modification by replacing a methyl group at the C-1 position with a trifluoromethyl group led to a substantial increase in potency. nih.gov

Derivatives of 9H-pyrido[3,4-b]indole also interact with the MDM2-p53 pathway, a critical regulator of cell growth and apoptosis. mdpi.com The antitumor activity of these compounds is closely related to the substituents at the C-3 position. mdpi.com The planar aromatic structure of the β-carboline ring facilitates intercalation into DNA, which is another mechanism of its anticancer effects. nih.gov

The following table summarizes the inhibitory activity of selected β-carboline derivatives against haspin kinase, highlighting the impact of substitution on potency and selectivity.

CompoundSubstitutionHaspin IC₅₀ (µM)DYRK2 IC₅₀ (µM)Selectivity (DYRK2/Haspin)Reference
Harmine1-CH₃, 7-OCH₃0.100.696.9 nih.gov
Harmol1-CH₃, 7-OH0.141.510.7 nih.gov
Compound 421-CF₃, 7-OH, 9-(CH₂)₃NH₂0.1015150 nih.gov

Bioisosteric Replacements and Their Influence on Molecular Interactions

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. In the context of 9H-pyrido[3,4-b]indole derivatives, replacing certain functional groups with bioisosteres can significantly alter molecular interactions and biological activity.

A notable example is the use of a tetrazole ring as a bioisostere for a carboxylic acid or amide group. nih.gov In a series of β-carboline derivatives designed to assess osteoprotective activity, fragment-based SAR analysis showed that tetrazole and piperazine (B1678402) substitutions were crucial for higher activity. nih.gov The tetrazole ring can mimic the role of an acid in biological systems, which is a common feature in drugs for osteoporosis. This substitution led to compounds with significantly enhanced ALP (alkaline phosphatase) activity in osteoblasts, indicating improved osteoblast differentiation. nih.gov For example, a derivative (compound 8g) featuring both tetrazole and piperazine moieties showed potent activity. nih.gov

N-Oxide Position and Stereochemical Variations in Pyridoindole Systems

The introduction of an N-oxide group into a heteroaromatic system, such as the pyridine ring of a β-carboline, creates a highly polar N⁺-O⁻ bond that significantly alters the molecule's electronic properties, solubility, and reactivity. nih.gov These N-oxides can serve as powerful electron-pair donors and are valuable intermediates in synthesis. nih.govmdpi.com

Specifically, this compound is a key intermediate in the synthesis of β-carbolin-1-one derivatives. mdpi.comresearchgate.net The synthesis involves a two-step process starting from a 3-substituted β-carboline. The first step is N-oxidation, typically using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting β-carboline N-oxide is then subjected to a rearrangement reaction. mdpi.com

A proposed mechanism for the formation of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one from the corresponding N-oxide involves treatment with acetic anhydride, which leads to the formation of a 2-acetoxy-β-carboline intermediate. This intermediate then undergoes nucleophilic attack by a hydroxide (B78521) ion at the C-1 position, followed by elimination, to yield the final β-carbolin-1-one product. mdpi.com This reaction highlights the unique reactivity conferred by the N-oxide at the 2-position, activating the C-1 position for nucleophilic attack.

Stereochemistry also plays a critical role in the biological activity of pyridoindole systems. For tetrahydro-β-carboline derivatives, the substituents at C-1 and C-3 can create chiral centers. The specific stereoisomers often exhibit different binding affinities and biological effects. For example, in a study of tetrahydro-β-carbolines as antimalarial agents, molecular modeling of a specific enantiomer, (1S,3R)-7, provided insights into its interactions with parasitic enzymes. unimi.it The stereochemical configuration is thus a key determinant of the molecular interactions with biological targets.

Development of Probes and Chemical Tools based on this compound

The inherent fluorescence of the β-carboline scaffold makes it an attractive platform for the development of fluorescent probes and chemical tools for biological imaging and sensing. nih.gov While specific probes based on the 2-oxide derivative are not extensively documented, the principles are derived from the parent scaffold.

Researchers have synthesized novel fluorescent dyes by incorporating a difluoroboranyl group into the β-carboline core, creating "boro-β-carbolines". nih.gov These compounds exhibit favorable photophysical properties, including significant Stokes shifts and emission in the blue and green regions of the spectrum. Such fluorescently labeled β-carbolines have been successfully used for the specific labeling of antibodies, demonstrating their utility in confocal microscopy imaging of tumor cells. nih.gov

Furthermore, the products of the Morita–Baylis–Hillman reaction on 3-formyl-9H-β-carbolines have also been studied for their fluorescence properties. beilstein-journals.orgnih.gov The introduction of the N-oxide functionality at the 2-position would be expected to modulate the electronic and photophysical properties of these systems. The highly polar N⁺-O⁻ bond can influence intramolecular charge transfer (ICT) processes, which are often the basis for the functioning of fluorescent probes that respond to changes in their microenvironment, such as polarity or pH. rsc.org The development of probes from the this compound skeleton is a promising area for creating novel tools for chemical biology.

Advanced Analytical Methodologies for 9h Pyrido 3,4 B Indole, 2 Oxide Research

Chromatographic Techniques for Purity Assessment and Isolation of Metabolites/Degradation Products

Chromatography stands as a cornerstone for the analysis of 9H-Pyrido[3,4-b]indole, 2-oxide, enabling the separation and quantification of the target compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for assessing the purity of 9H-Pyrido[3,4-b]indole derivatives and for the isolation of their metabolites and degradation products. The development of a robust HPLC method is critical for obtaining accurate and reproducible results. Key parameters that are optimized during method development include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

For instance, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., trifluoroacetic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. rsc.org A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve adequate separation of the parent compound from its impurities, which can include diastereomeric N-oxides. rsc.org

The purity of β-carboline derivatives, including N-oxides, can be confirmed to exceed 95% using HPLC. The detection is typically carried out using a PDA (Photodiode Array) detector, which can monitor multiple wavelengths simultaneously, and a QDa (Quadrupole Dalton) mass detector for mass confirmation of the separated components. rsc.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Zorbax phenyl rsc.org
Mobile Phase A 0.075% Trifluoroacetic acid in water rsc.org
Mobile Phase B Acetonitrile/Methanol mixture rsc.org
Elution Gradient rsc.org
Flow Rate 1.5 mL/min rsc.org
Detection PDA at 285 nm and QDa (positive scan mode) rsc.org
Purity Achieved >95%

This table is for illustrative purposes and actual conditions may vary based on the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable derivatives of 9H-Pyrido[3,4-b]indole. While the N-oxide itself may not be sufficiently volatile for direct GC-MS analysis, its degradation products or synthetic precursors can be investigated using this technique. researchgate.net For instance, the analysis of side-products from the synthesis of related tryptamine (B22526) derivatives has been successfully carried out using GC-MS. researchgate.net

The electron ionization (EI) mass spectra of β-carbolines provide characteristic fragmentation patterns that are crucial for structural elucidation and metabolite annotation. researchgate.netnist.gov The NIST WebBook provides reference mass spectral data for 9H-Pyrido[3,4-b]indole (norharman), which can be a valuable resource in identifying related compounds. nist.gov

Table 2: GC-MS Data for a Related Compound, 9-Methyl-9H-pyrido[3,4-b]indole

PropertyValueReference
Kovats Retention Index (Semi-standard non-polar) 1973NIST Mass Spectrometry Data Center nih.gov
Major Mass Fragments (m/z) 182, 181, 183 nih.gov

This data for a related compound illustrates the type of information obtained from GC-MS analysis.

Capillary Electrophoresis for Chiral Separation and Interaction Studies

Capillary electrophoresis (CE) offers a high-efficiency separation technique that is particularly valuable for the chiral separation of N-oxide isomers and for studying their interactions with other molecules. nih.govresearchgate.net CE methods are known for their high separation efficiency, resolution, and often shorter analysis times compared to HPLC. nih.gov

In the context of N-oxides, CE has been successfully employed for the chiral separation of deprenyl-N-oxide isomers using various cyclodextrin (B1172386) derivatives as chiral selectors. nih.govresearchgate.net The choice of cyclodextrin is critical, with chargeable carboxymethyl-β-CD and 2-hydroxypropyl-β-CD showing excellent selectivity and resolution. nih.gov This demonstrates the potential of CE for resolving the enantiomers of this compound, should it exist in chiral forms.

Furthermore, CE can be used to study the interactions between 9H-Pyrido[3,4-b]indole and biomolecules. Studies have investigated the interaction between norharman and 2'-deoxynucleotides, revealing that the binding affinity is modulated by pH. researchgate.net This highlights the utility of CE in probing the molecular interactions that are fundamental to the biological activity of these compounds. The use of chiral pseudostationary phases in a variant of CE called electrokinetic chromatography (EKC) can provide highly selective separations of chiral molecules. umt.eduumt.edu

Isotope Labeling and Tracing for Mechanistic Pathway Elucidation

Isotope labeling is a powerful technique for elucidating the intricate mechanistic pathways involved in the biosynthesis and metabolism of complex molecules like this compound. nih.govbohrium.com By strategically replacing atoms in the molecule with their heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), researchers can trace the fate of the labeled compound through various chemical and biological transformations. nih.govbohrium.comresearchgate.net

This approach has been instrumental in understanding the biosynthesis of terpenes and the mechanisms of enzyme-catalyzed reactions. nih.govbohrium.comresearchgate.net For instance, incubating isotopically labeled substrates with recombinant enzymes allows for detailed insights into the reaction mechanisms. nih.govbohrium.com Similarly, in the study of denitrification, isotope labeling with H₂¹⁸O and ¹⁵NO has been used to probe the mechanism of N-N bond formation. nih.gov

Biosensor and High-Throughput Screening Assay Development for Target Interactions

The development of biosensors and high-throughput screening (HTS) assays is crucial for identifying and characterizing the molecular targets of this compound and for discovering new compounds with similar activities. nih.govacs.orguio.no HTS combines robotic automation, liquid handling, and sensitive detection methods to evaluate the biological effects of thousands of compounds in parallel. youtube.com

Cell-based assays are particularly valuable as they provide a more physiologically relevant environment compared to in vitro assays with recombinant enzymes. nih.gov For instance, cellular models have been developed for screening inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme that could potentially interact with β-carboline derivatives. nih.gov These assays often rely on detecting changes in cellular processes like receptor activation, oxidative stress, or apoptosis. youtube.com

In the context of related pyrido[4,3-b]indoles, HTS has been used to identify novel potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR). acs.org This demonstrates the power of HTS in discovering new biological activities for this class of compounds. The development of specific biosensors for this compound could enable real-time monitoring of its interactions with target proteins, providing valuable kinetic and thermodynamic data. While specific biosensors for this compound were not detailed in the search results, the general principles of HTS and biosensor development are highly relevant to its future research. uio.nobiorxiv.org

Future Research Directions and Unexplored Avenues for 9h Pyrido 3,4 B Indole, 2 Oxide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methodologies is crucial for advancing the study of 9H-Pyrido[3,4-b]indole, 2-oxide. While syntheses for the core β-carboline skeleton are well-established, future research should focus on novel and sustainable approaches for introducing the N-oxide functionality.

Current synthetic routes to related β-carbolinones have utilized a two-step process involving the N-oxidation of a substituted β-carboline precursor. researchgate.net Future explorations could build upon this by investigating more direct and efficient methods. One promising avenue is the use of one-pot reactions, such as those mediated by manganese dioxide, which combine cyclization and aromatization steps, potentially allowing for subsequent in-situ N-oxidation. nih.gov Microwave-assisted synthesis, which has been used to generate the parent scaffold, offers another path to accelerate reaction times and potentially improve yields. nih.gov

A significant and largely unexplored area is the application of "green" or sustainable chemistry principles to the synthesis of this compound class. nih.govresearchgate.net This involves a shift away from hazardous reagents and solvents towards more eco-friendly alternatives. mdpi.com Future research could focus on:

Biocatalysis: Employing enzymes or whole-cell systems for selective oxidation of the pyridine (B92270) nitrogen, offering high specificity under mild conditions.

Green Oxidants: Investigating the use of oxidants like hydrogen peroxide in combination with novel catalysts to replace harsher, traditional oxidizing agents.

Sustainable Solvents: Replacing conventional organic solvents with water, supercritical fluids, or bio-based solvents to reduce environmental impact. nih.gov

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processing.

Table 1: Comparison of Potential Synthetic Strategies
StrategyDescriptionPotential AdvantagesKey Research Focus
One-Pot Synthesis Combining multiple reaction steps (e.g., Pictet-Spengler, oxidation, N-oxidation) into a single procedure without isolating intermediates. nih.govIncreased efficiency, reduced waste, time and cost savings.Optimization of reaction conditions and catalyst selection to achieve high yields of the N-oxide product.
Microwave-Assisted Synthesis Using microwave irradiation to rapidly heat the reaction mixture. nih.govDrastically reduced reaction times, potential for higher yields and cleaner reactions.Adapting existing β-carboline syntheses to microwave conditions and subsequent N-oxidation.
Green Chemistry Approaches Utilizing environmentally benign reagents, solvents, and catalysts (e.g., biocatalysts, water as a solvent). researchgate.netmdpi.comReduced environmental impact, enhanced safety, sustainability.Screening for suitable enzymes, developing water-compatible catalysts, and process optimization.

Deeper Mechanistic Understanding of Complex Biological Interactions

The parent 9H-pyrido[3,4-b]indole scaffold is known to interact with a wide range of biological targets, exhibiting activities such as anticancer and antiplasmodial effects. nih.govunimi.it The introduction of the N-oxide moiety creates a dipole and a potential hydrogen bond acceptor, which can fundamentally alter these interactions. A critical future direction is to systematically investigate the biological targets of this compound and elucidate its mechanisms of action.

Derivatives of the parent scaffold have been shown to function as:

MDM2 Inhibitors: Some β-carbolines can interfere with the MDM2-p53 interaction, leading to cell cycle arrest in cancer cells. nih.gov

Aryl Hydrocarbon Receptor (AHR) Activators: Certain derivatives can activate the AHR, influencing the expression of metabolic enzymes. nih.gov

Monoamine Oxidase A (MAO-A) Inhibitors: The related alkaloid harmine (B1663883) is a well-known reversible inhibitor of MAO-A. wikipedia.org

Future research should aim to determine if this compound retains, enhances, or loses these activities, or if it gains novel ones. This can be achieved through:

Target Identification: Utilizing unbiased proteomic approaches like thermal proteome profiling or activity-based protein profiling to identify direct binding partners in a cellular context.

Biochemical and Biophysical Assays: Performing in vitro assays to quantify the binding affinity and functional effect on known β-carboline targets (e.g., MDM2, AHR, MAO-A).

Structural Biology: Co-crystallizing the compound with identified target proteins to understand the precise molecular interactions at the atomic level. This would reveal how the N-oxide group contributes to the binding interface.

Cellular Pathway Analysis: Investigating the downstream signaling consequences of target engagement, such as changes in gene expression, protein phosphorylation, and cell phenotype.

Design and Synthesis of Advanced Probes for Cellular Imaging and Target Identification

The intrinsic fluorescence of the pyridoindole core presents a significant opportunity for developing advanced molecular probes. nih.govresearchgate.net Related isomers have been successfully designed as fluorescent probes that are sensitive to their microenvironment, such as local pH changes. nih.gov Furthermore, the natural product harmine is itself a fluorescent pH indicator. wikipedia.org This inherent property is a strong foundation for designing derivatives of this compound for cellular imaging and target engagement studies.

Future research should focus on:

Development of Fluorogenic Probes: Synthesizing derivatives where the fluorescence is "turned on" or "turned off" upon binding to a specific biological target. This can be achieved by strategic placement of substituents that influence photophysical processes like planarized intramolecular charge-transfer (PLICT). nih.govresearchgate.net

Targeted Imaging Agents: Conjugating the this compound fluorophore to ligands that recognize specific proteins or cellular organelles, enabling visualization of these structures within living cells.

Affinity-Based Probes: Creating probes that can be used for target identification through covalent labeling and subsequent proteomic analysis.

In Vivo Imaging Agents: Developing radiolabeled versions of the compound, for example with Carbon-11 or Fluorine-18, for use in Positron Emission Tomography (PET) to non-invasively study its distribution and target engagement in living organisms, similar to what has been achieved with harmine for imaging MAO-A. wikipedia.org

Table 2: Photophysical Properties of Related Pyridoindole-Based Probes
Probe TypeKey FeaturePotential Application for this compoundReference
Push-Pull Fluorophores Exhibit large Stokes shifts (up to 270 nm) and positive solvatochromic effects.Designing probes with emissions in the far-red or near-infrared for deep tissue imaging. nih.govresearchgate.net
pH-Sensitive Probes Show a "turn-off" or "turn-off-on" fluorescence response to changes in pH.Developing sensors for acidic organelles like lysosomes or for monitoring pH changes in the tumor microenvironment. nih.gov
DNA-Binding Probes Bind to DNA grooves, resulting in a static quenching of fluorescence.Creating probes to visualize the nucleus or study DNA interactions. nih.govresearchgate.net

Integration with Systems Biology and Cheminformatics for Comprehensive Understanding

To fully comprehend the biological impact of this compound and to guide the rational design of improved analogues, it is essential to integrate experimental data with computational approaches. Cheminformatics and systems biology offer powerful tools to predict properties, analyze complex datasets, and build models of the compound's mechanism of action.

Future research directions in this area include:

Molecular Modeling and Docking: Performing in silico docking studies to predict the binding modes of this compound with the 3D structures of potential protein targets, as has been done for other β-carbolines. nih.govunimi.it This can help prioritize experimental validation and explain structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models by synthesizing and testing a library of analogues. These models can identify key structural features that correlate with biological activity, guiding the design of more potent and selective compounds.

Systems Biology Analysis: Employing 'omics' technologies (transcriptomics, proteomics, metabolomics) to obtain a global view of the cellular response to treatment with the compound. Analyzing these large datasets can uncover affected biological pathways and networks, providing a holistic understanding of the compound's effects beyond a single target.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating experimental data on absorption, distribution, metabolism, and excretion (ADME) with biological activity data to build models that can predict the compound's behavior in vivo and inform potential therapeutic applications.

By pursuing these integrated research avenues, the scientific community can systematically explore the chemical, biological, and therapeutic potential of this compound, transforming it from a chemical curiosity into a valuable tool for chemical biology and drug discovery.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the structural identity of 9H-Pyrido[3,4-b]indole, 2-oxide?

  • Methodology : Use a combination of electron ionization mass spectrometry (EI-MS) and gas chromatography (GC) with non-polar columns (e.g., VF-5MS or OV-1). The EI-MS spectrum typically shows a molecular ion peak at m/z 168 (C₁₁H₈N₂) with fragmentation patterns consistent with β-carboline derivatives. GC retention indices under standardized temperature ramps (e.g., 60°C to 270°C) can further validate purity and identity .
  • Key Data : The NIST database provides reference spectra (NIST MS number: 374784) and retention indices for cross-validation .

Q. How can researchers safely handle 9H-Pyrido[3,4-b]indole derivatives in laboratory settings?

  • Safety Protocol :

  • Storage : Keep in a dark, dry environment at room temperature, away from oxidizing agents .
  • Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood if synthesizing or weighing the compound .
  • Decomposition Risks : At high temperatures (>200°C), toxic gases (e.g., NOₓ, CO) may form. Use CO₂ or dry chemical fire extinguishers for combustion incidents .

Q. What are the primary synthetic routes for 9H-Pyrido[3,4-b]indole derivatives?

  • Methodology :

  • Classical Synthesis : Alkylation of the parent β-carboline structure (e.g., using bromoacetamide derivatives) under basic conditions (e.g., NaH in DMF) .
  • Natural Isolation : Extract from plant sources like Polygala tenuifolia via ethanol-based solvent extraction followed by silica gel chromatography .
    • Key Challenge : Ensure regioselectivity during alkylation to avoid undesired substitutions at the indole nitrogen or pyridine ring .

Advanced Research Questions

Q. How can contradictory pharmacological data for 9H-Pyrido[3,4-b]indole derivatives be resolved?

  • Analysis Framework :

Structural Variability : Compare substituent effects (e.g., methoxy vs. methyl groups at position 1 or 7) on biological activity. For example, 7-methoxy-1-methyl derivatives (e.g., Harmine) exhibit monoamine oxidase inhibition, while 9-methyl derivatives show leukotriene-B4 antagonism .

Assay Conditions : Validate receptor-binding assays using standardized controls (e.g., SP-141 and SP-157 as reference compounds in competitive inhibition studies) .

  • Case Study : Derivatives with a 3-carboxylic acid group exhibit altered solubility and bioavailability, impacting in vivo efficacy .

Q. What advanced chromatographic techniques optimize separation of β-carboline isomers (e.g., α vs. γ-carbolines)?

  • Methodology :

  • HPLC-MS/MS : Use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% formic acid). Monitor MRM transitions (e.g., m/z 168 → 140 for 9H-Pyrido[3,4-b]indole) .
  • Chiral Separations : Employ polysaccharide-based chiral columns (e.g., Chiralpak IA) to resolve enantiomers, critical for studying stereospecific neuroactive effects .
    • Data Validation : Cross-reference retention times with the NIST GC database and spiked internal standards (e.g., deuterated analogs) .

Q. How do computational models predict the reactivity of 9H-Pyrido[3,4-b]indole derivatives in nucleophilic substitutions?

  • Computational Approach :

DFT Calculations : Analyze electron density maps (e.g., using Gaussian 16) to identify electrophilic sites. The indole nitrogen (N9) and pyridine C4 positions are most reactive .

MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics for alkylation or acylation reactions .

  • Validation : Compare predicted reaction outcomes with experimental NMR (¹H/¹³C) and X-ray crystallography data .

Methodological Notes

  • Contradictory Data Mitigation : Cross-validate spectral and chromatographic data using multiple databases (NIST, PubChem) and synthetic standards .
  • Toxicity Screening : Prioritize in vitro assays (e.g., RTECS UU9350000) for acute toxicity before in vivo studies. The LD50 for intravenous administration in mice is 100 mg/kg .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
9H-Pyrido[3,4-b]indole, 2-oxide
Reactant of Route 2
9H-Pyrido[3,4-b]indole, 2-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.